molecular formula C30H28O10 B3028619 Elsinochrome C CAS No. 24512-87-6

Elsinochrome C

Cat. No.: B3028619
CAS No.: 24512-87-6
M. Wt: 548.5 g/mol
InChI Key: ZMNNNJBGHWVPLI-UHFFFAOYSA-N
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Description

Elsinochrome C is a member of the perylenequinone family, a class of aromatic polyketides characterized by a highly conjugated pentacyclic core. These compounds are known for their potent light-induced bioactivities and unique photophysical properties. This compound is produced by certain fungal species, such as Elsinoë arachidis, and is recognized for its role as a photosensitive mycotoxin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Elsinochrome C involves the assembly of its carbon skeleton from two heptaketide chains, followed by dimerization to generate the dihydrobenzo(ghi)perylene ring system. This process is facilitated by specific enzymes, including a flavin-dependent monooxygenase and a laccase-like multicopper oxidase .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of the producing fungus under controlled conditions. Factors such as light, temperature, and pH play crucial roles in optimizing the yield of this compound. For instance, light exposure is essential for the initiation of its biosynthesis, and the optimal temperature for production is around 28°C .

Chemical Reactions Analysis

Types of Reactions: Elsinochrome C undergoes various chemical reactions, including oxidation and intramolecular aldol reactions. These reactions are crucial for the formation of its complex pentacyclic structure .

Common Reagents and Conditions: The biosynthesis of this compound involves the use of specific enzymes that facilitate oxidative enolate coupling and other reactions necessary for the formation of its core structure. Common reagents include naphthol intermediates and specific oxidases .

Major Products: The primary product of these reactions is the hexacyclic dihydrobenzo(ghi)perylenequinone core, which is a defining feature of this compound .

Mechanism of Action

Elsinochrome C is part of the perylenequinone family, which includes other compounds such as Elsinochrome A, cercosporin, and hypocrellin A. These compounds share a similar pentacyclic core structure but differ in their side chains and specific substitutions. This compound is unique due to its specific stereogenic side chains and oxidative substitutions, which confer distinct bioactivities and photophysical properties .

Comparison with Similar Compounds

Elsinochrome C stands out among these compounds due to its specific structural features and the unique enzymes involved in its biosynthesis.

Properties

IUPAC Name

9,16-dihydroxy-12,13-bis(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-10,15-16,31-32,35-36H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNNJBGHWVPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elsinochrome C
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Elsinochrome C
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Elsinochrome C
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Elsinochrome C
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Elsinochrome C
Reactant of Route 6
Elsinochrome C

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